molecular formula C20H18N2O2S B13356012 2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide

2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide

Katalognummer: B13356012
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: QHJKJAHHDVREOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a methylthio group, a p-tolyloxy group, and a phenyl group attached to the nicotinamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide typically involves multiple steps. One common method starts with the preparation of 4-(p-tolyloxy)phenylamine, which is then reacted with nicotinic acid derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine.

Wissenschaftliche Forschungsanwendungen

2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular metabolism and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(p-tolyloxy)-5-chlorobenzoate
  • 2-(p-Tolyloxy)-5-chlorobenzoic acid
  • Methyl 5-(4-(p-tolyloxy)phenyl)-3-aminothiophene-2-carboxylate

Uniqueness

2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H18N2O2S

Molekulargewicht

350.4 g/mol

IUPAC-Name

N-[4-(4-methylphenoxy)phenyl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C20H18N2O2S/c1-14-5-9-16(10-6-14)24-17-11-7-15(8-12-17)22-19(23)18-4-3-13-21-20(18)25-2/h3-13H,1-2H3,(H,22,23)

InChI-Schlüssel

QHJKJAHHDVREOZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.